molecular formula C15H23N3O16P2-2 B1261829 CDP-alpha-D-glucose

CDP-alpha-D-glucose

Cat. No. B1261829
M. Wt: 563.3 g/mol
InChI Key: CGPHZDRCVSLMCF-JZMIEXBBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-alpha-D-glucose(2-) is a CDP-D-glucose(2-) having alpha-configuration at the anomeric centre. Major microspecies at pH 7.3. It is a CDP-D-glucose(2-) and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a this compound.

Scientific Research Applications

Biochemical Pathways and Enzymatic Structures

  • Enzymatic Roles in Dideoxysugar Synthesis : CDP-alpha-D-glucose is involved in the synthesis of dideoxysugars, which are significant in various biological activities and antibiotic components. The alpha-D-glucose-1-phosphate cytidylyltransferase enzyme from Salmonella typhi, which uses this compound, catalyzes the initial step in producing CDP-tyvelose. This enzyme's three-dimensional structure suggests a hexamer formation with unique subunit interactions and hydrogen bonding with CDP-glucose (Koropatkin & Holden, 2004).

  • Enzyme Kinetics and Characterization : The enzyme glucose-1-phosphate cytidylyltransferase, significant in CDP-D-abequose biosynthesis, has been characterized from Salmonella enterica. Kinetic measurements of this enzyme reveal a "ping-pong" mechanism and specific Km values for its substrates, including CDP-D-glucose (Lindqvist et al., 1994).

  • Structural Analysis in Bacterial Biosynthesis : The alpha-D-glucose-1-phosphate cytidylyltransferase gene from Yersinia pseudotuberculosis has been cloned and expressed in Escherichia coli, offering insights into bacterial biosynthesis processes involving this compound (Thorson et al., 1994).

  • Role in Antibiotic Biosynthesis Pathways : In Streptomyces glaucescens GLA.0, the StrQ protein, part of the 5'-hydroxy-streptomycin biosynthetic pathway, is identified as a CDP-D-glucose synthase. It shows restricted substrate specificity to CTP and alpha-D-glucose 1-phosphate (Beyer et al., 1998).

Biomedical Applications

  • Muscular Dystrophy and Glycosylation Defects : Research on α-dystroglycan (α-DG) glycosylation, relevant to muscular dystrophy, indicates that cytidine diphosphate ribitol (CDP-Rbo) synthase activity from ISPD, fukutin, and FKRP is critical. These enzymes use this compound derivatives in α-DG glycosylation processes (Kanagawa et al., 2016).

Molecular and Structural Insights

  • Mechanistic and Structural Analysis : The crystal structure analysis of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis, complexed with CDP-D-xylose, provides insights into the enzymatic mechanism. This study suggests the roles of various amino acids in catalyzing reactions starting with CDP-D-glucose (Koropatkin & Holden, 2005).

properties

Molecular Formula

C15H23N3O16P2-2

Molecular Weight

563.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

CGPHZDRCVSLMCF-JZMIEXBBSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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